N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
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Overview
Description
(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is studied for its role in the metabolism of L-carnitine and its implications in cardiovascular health.
Medicine: Research focuses on its potential involvement in arteriosclerosis and long-term cardiovascular diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrobetaine hydrochloride: The non-deuterated form of the compound.
Deoxycarnitine hydrochloride: Another related compound involved in the metabolism of L-carnitine.
Uniqueness
The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .
Biological Activity
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride (often referred to as D9-choline or γ-butyrobetaine hydrochloride) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its antibacterial properties and other relevant biological activities.
- Chemical Formula : C₇H₇D₉ClNO₂
- CAS Number : 85806-17-3
- Molecular Weight : 174.68 g/mol
- Physical State : Solid, typically appearing as a white crystalline powder.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Particularly, its effectiveness against Streptococcus mutans has been documented.
The antibacterial mechanism is multifaceted, involving:
- Disruption of Cell Membrane Integrity : The compound increases the permeability of bacterial cell walls, leading to cell lysis.
- Inhibition of Protein and Nucleic Acid Synthesis : this compound interferes with the synthesis processes essential for bacterial growth.
- Metabolic Inhibition : It has been shown to decrease the activity of key metabolic enzymes such as Na⁺-K⁺ ATPase, pyruvate kinase (PK), succinate dehydrogenase (SDH), and malate dehydrogenase (MDH), thereby inhibiting glycolysis and the tricarboxylic acid (TCA) cycle in bacteria .
Minimum Inhibitory Concentration (MIC)
The MIC for S. mutans has been reported at approximately 0.625 mg/mL , demonstrating significant antibacterial efficacy with a reported inhibition rate of 90.01% after 12 hours of treatment .
Comparative Biological Activity Data
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in observable structural changes in S. mutans, including the formation of cavities on the cell surface, indicating membrane damage .
- Biofilm Formation Inhibition : The compound significantly reduced biofilm formation by lowering mRNA expression levels related to biofilm development in S. mutans, suggesting its potential use in preventing dental caries .
- Comparative Studies with Other Antibacterials : When compared to traditional antibiotics, this compound exhibited lower toxicity and better biocompatibility, making it a promising candidate for further development in antibacterial therapies .
Other Biological Activities
While primarily studied for its antibacterial properties, preliminary research suggests potential applications in:
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.